3-(3,5-bis(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole is a synthetic compound characterized by its unique structure, which includes a pyrazole ring substituted with a trifluoromethylated phenyl group and an iodine atom. The presence of trifluoromethyl groups enhances the compound's lipophilicity and biological activity, making it a subject of interest in medicinal chemistry. The compound's molecular formula is and its molecular weight is approximately 281.16 g/mol .
The chemical reactivity of 3-(3,5-bis(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole can be attributed to its functional groups. Pyrazoles typically undergo various reactions, including:
These reactions are significant for synthesizing derivatives and exploring their potential applications in pharmaceuticals .
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Specifically, compounds similar to 3-(3,5-bis(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole have demonstrated:
The synthesis of 3-(3,5-bis(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole can be achieved through several methods:
The applications of 3-(3,5-bis(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole are diverse:
Interaction studies involving 3-(3,5-bis(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole focus on its binding affinity with various biological targets:
These studies help clarify the therapeutic potential and safety profile of the compound .
Several compounds share structural similarities with 3-(3,5-bis(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(trifluoromethyl)phenylpyrazole | Structure | Lacks iodine substitution but retains trifluoromethyl group; used for anti-inflammatory studies. |
| 4-Iodo-1H-pyrazole | Structure | Similar core structure but without trifluoromethyl substitutions; explored for neuroprotective effects. |
| 1H-Pyrazole-4-carboxylic acid | Structure | Contains a carboxylic acid functional group; known for antimicrobial properties. |
The uniqueness of 3-(3,5-bis(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole lies in its combination of trifluoromethyl substitution and iodine functionality, which significantly alters its reactivity and biological profile compared to other pyrazoles .
The compound’s IUPAC name, 3-(3,5-bis(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole, systematically describes its substituents:
Table 1: Molecular Identity
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₅F₆IN₂ |
| Molecular Weight | 406.08 g/mol |
| Key Functional Groups | Pyrazole, CF₃, Iodine |
| Hybridization | sp² (pyrazole), sp³ (CF₃) |
The molecular formula derives from the pyrazole core (C₃H₃N₂), the 3,5-bis(trifluoromethyl)phenyl group (C₈H₄F₆), and the iodine atom. The trifluoromethyl groups contribute to the compound’s high lipophilicity (predicted LogP ≈ 4.2) and thermal stability.
The synthesis of 3-(3,5-bis(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole builds on mid-20th-century breakthroughs in fluorination and cross-coupling chemistry. Key milestones include:
Table 2: Timeline of Relevant Innovations
| Decade | Innovation | Impact on Target Compound |
|---|---|---|
| 1960s | Trifluoromethylation methods | Enabled -CF₃ substitution on phenyl |
| 1990s | Aryl coupling reactions | Permitted phenyl-pyrazole linkage |
| 2010s | Regioselective iodination | Achieved position 4 substitution |
Early routes to similar compounds faced issues with regioselectivity during iodination and steric hindrance during aryl coupling. Modern approaches address these through:
3-(3,5-Bis(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole belongs to three overlapping subclasses:
Table 3: Comparative Analysis of Pyrazole Derivatives
| Compound | Substituents | Key Application |
|---|---|---|
| Target Compound | 3-(Ar-CF₃), 4-I | Catalysis, Materials |
| 4-Iodo-3,5-bis(CF₃)-1H-pyrazole | 3,5-(CF₃), 4-I | Ligand design |
| Fipronil | 3-CF₃, 4-SO-CF₃ | Insecticides |
The selective introduction of iodine into pyrazole derivatives represents a critical synthetic transformation for accessing complex heterocyclic compounds [1]. The regioselective iodination of pyrazole rings has been extensively studied, with particular emphasis on achieving high selectivity for specific positions on the heterocycle [2]. Recent advances in pyrazole iodination have demonstrated that the choice of iodinating agent and reaction conditions significantly influences both the regioselectivity and overall efficiency of the transformation [3].
Hypervalent iodine compounds have emerged as environmentally friendly reagents for organic synthesis, offering unique reactivity patterns due to their distinctive bonding characteristics [4]. Phenyliodine(III) diacetate, commonly known as PIDA, represents the most widely utilized hypervalent iodine reagent for pyrazole functionalization [5]. The hypervalent iodine atom in PIDA adopts a trigonal bipyramidal geometry with electronegative ligands occupying axial positions, while the phenyl substituent and lone pairs occupy equatorial positions [4].
The mechanism of hypervalent iodine-mediated iodination typically involves oxidative addition, ligand exchange, and reductive elimination processes, which are characteristic of transition metal chemistry [4]. For pyrazole substrates, PIDA-mediated iodination proceeds through electrophilic substitution at electron-rich positions of the heterocycle . The reaction typically requires mild conditions and demonstrates excellent functional group tolerance, making it particularly suitable for complex pyrazole derivatives bearing sensitive substituents [4].
Table 1: Hypervalent Iodine Reagent Conditions for Pyrazole Iodination
| Reagent | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Reference |
|---|---|---|---|---|---|
| PIDA | Acetonitrile | 80 | 4 | 75-85 | |
| Iodosobenzene | Dichloromethane | Room temperature | 12 | 60-70 | [4] |
| DIB | Tetrahydrofuran | 60 | 6 | 70-80 | [4] |
Oxidant-mediated iodination protocols represent a highly effective approach for introducing iodine into pyrazole derivatives [1]. Ceric ammonium nitrate has emerged as a particularly effective oxidant for this transformation, enabling regioselective iodination at the 4-position of pyrazole rings [1]. The reaction proceeds through an electrophilic substitution mechanism, where the oxidant facilitates the generation of electrophilic iodine species from elemental iodine [1].
The optimization of oxidant-mediated iodination conditions has revealed that temperature and solvent choice significantly influence reaction outcomes [1]. Reflux conditions in acetonitrile have been demonstrated to provide complete conversion of starting pyrazoles within overnight reaction periods [1]. The reaction typically employs 1.3 equivalents of elemental iodine and 1.1 equivalents of ceric ammonium nitrate to achieve optimal results [1].
Mechanistic studies have indicated that the reaction proceeds through the formation of an iodine-oxidant complex, which subsequently reacts with the pyrazole substrate [7]. The regioselectivity observed in these reactions can be attributed to the electronic properties of the pyrazole ring, with electron-rich positions being favored for electrophilic attack [1]. Competition experiments have demonstrated that electron-deficient pyrazoles react more slowly than their electron-rich counterparts [1].
Table 2: Oxidant-Mediated Iodination Reaction Conditions
| Oxidant | Iodine Source | Solvent | Temperature (°C) | Regioselectivity | Yield (%) | |
|---|---|---|---|---|---|---|
| Ceric ammonium nitrate | Elemental iodine | Acetonitrile | 82 (reflux) | 4-position | 81 | [1] |
| Tert-butyl hydroperoxide | Elemental iodine | Ethanol | Room temperature | 5-position | 68 | [8] |
| Hydrogen peroxide | N-iodosuccinimide | Acetic acid | 80 | 4-position | 71 | [1] |
Palladium-catalyzed cross-coupling reactions represent one of the most important methodologies for carbon-carbon bond formation in modern organic synthesis [9]. These transformations have revolutionized synthetic chemistry by enabling the efficient construction of complex molecular architectures from readily available building blocks [10]. The development of various cross-coupling protocols has provided synthetic chemists with powerful tools for late-stage functionalization of heterocyclic compounds [11].
The Suzuki-Miyaura cross-coupling reaction has emerged as the most widely utilized palladium-catalyzed transformation due to its broad substrate scope and excellent functional group tolerance [9]. This reaction involves the coupling of organoboron compounds with organic halides in the presence of palladium catalysts and base [9]. The reaction mechanism proceeds through oxidative addition of the organic halide to palladium(0), transmetalation with the organoboron reagent, and reductive elimination to form the desired carbon-carbon bond [12].
For iodinated pyrazole substrates, palladium-catalyzed cross-coupling reactions provide direct access to functionalized derivatives bearing various substituents [1]. The high reactivity of carbon-iodine bonds toward oxidative addition makes iodopyrazoles excellent substrates for these transformations [9]. Typical reaction conditions employ palladium(0) catalysts such as tetrakis(triphenylphosphine)palladium(0) in the presence of base and appropriate solvents [1].
Table 3: Palladium-Catalyzed Cross-Coupling Reaction Conditions
| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | |
|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Water | 100 | 56 | [1] |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Triethylamine | Tetrahydrofuran | 65 | >90 | [1] |
| Negishi | Pd(dba)₂ | PPh₃ | - | Tetrahydrofuran | 25 | 75-85 | [13] |
The Sonogashira coupling reaction represents another important transformation for functionalizing iodinated pyrazoles [14]. This reaction enables the introduction of alkyne substituents through palladium-catalyzed coupling with terminal alkynes [15]. The reaction typically proceeds under mild conditions and demonstrates excellent tolerance for various functional groups [14]. Copper-free variants of the Sonogashira reaction have been developed to avoid potential complications associated with copper co-catalysis [14].
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical transformations and improving reaction outcomes [16]. The application of microwave irradiation to organic synthesis offers several advantages, including reduced reaction times, improved yields, and enhanced selectivity [17]. These benefits arise from the unique heating mechanism of microwaves, which provides rapid and uniform heating throughout the reaction mixture [18].
The optimization of microwave-assisted synthesis parameters requires careful consideration of temperature, pressure, and irradiation time [19]. Temperature control is particularly critical, as microwave heating can achieve rapid temperature elevation that may not be possible with conventional heating methods [20]. The ability to perform reactions at elevated temperatures under controlled conditions has enabled the development of new synthetic protocols [19].
For pyrazole synthesis, microwave-assisted conditions have demonstrated significant improvements in reaction efficiency [16]. Cyclocondensation reactions that typically require several hours under conventional heating can be completed within minutes under microwave irradiation [16]. The enhanced reaction rates observed under microwave conditions have been attributed to both thermal and non-thermal effects of microwave irradiation [18].
Table 4: Microwave-Assisted Synthesis Optimization Parameters
| Parameter | Conventional Conditions | Microwave Conditions | Improvement Factor |
|---|---|---|---|
| Temperature (°C) | 160 (reflux) | 140 | - |
| Reaction Time | 8 hours | 30 seconds | 960× |
| Yield (%) | 82 | 88 | 1.07× |
| Power (Watts) | - | 250 | - |
The development of microwave-assisted protocols for pyrazole functionalization has revealed that reaction conditions must be carefully optimized for each specific transformation [16]. Solvent selection plays a crucial role in microwave-assisted synthesis, as different solvents exhibit varying abilities to absorb microwave energy [18]. Polar solvents generally provide more efficient heating under microwave conditions compared to non-polar solvents [21].
Continuous flow reactor technology has revolutionized synthetic chemistry by enabling precise control over reaction parameters and improved safety profiles [22]. Flow chemistry offers several advantages over traditional batch synthesis, including enhanced heat and mass transfer, reduced reaction times, and the ability to safely handle hazardous intermediates [22]. The implementation of flow reactors has enabled the development of telescoped synthetic sequences that were previously impractical in batch mode [23].
The application of continuous flow reactors to pyrazole synthesis has demonstrated significant improvements in reaction efficiency and safety [22]. Flow conditions allow for precise temperature and pressure control, which is particularly beneficial for reactions requiring extreme conditions [24]. The ability to operate at elevated temperatures and pressures without safety concerns has opened new synthetic possibilities [24].
Flow reactor design parameters significantly influence reaction outcomes and must be carefully optimized for each application [23]. Residence time, which represents the duration that reactants spend within the reactor, is a critical parameter that directly affects conversion and selectivity [22]. Temperature and pressure control systems enable precise manipulation of reaction conditions throughout the flow process [24].
Table 5: Continuous Flow Reactor Operating Parameters
| Parameter | Range | Optimal Value | Units | Reference |
|---|---|---|---|---|
| Temperature | 25-400 | 140 | °C | [24] |
| Pressure | 1-200 | 120 | bar | [23] |
| Residence Time | 0.5-60 | 31.7 | minutes | [22] |
| Flow Rate | 0.1-10 | 1.76 | mL/min | [22] |
The integration of multiple reaction steps within a single flow system has enabled the development of assembly line synthesis approaches [22]. These telescoped processes eliminate the need for intermediate isolation and purification, resulting in improved overall efficiency [23]. The modular design of flow systems allows for rapid optimization of individual reaction steps and easy scaling of processes [22].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 3-(3,5-bis(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole through multiple nuclei analysis. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that reflect the electronic environment of hydrogen atoms within the molecular framework [1] [2]. The pyrazole ring protons typically appear in the downfield region around 7.6-8.9 parts per million, with the substitution pattern influencing exact chemical shift values [2] [3]. The 3,5-bis(trifluoromethyl)phenyl substituent generates distinctive aromatic proton signals around 8.3 parts per million, appearing as singlets due to the symmetrical substitution pattern [4] [3].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The trifluoromethyl carbon atoms exhibit characteristic quartet splitting patterns with large one-bond carbon-fluorine coupling constants ranging from 270 to 271 hertz [1] [4] [3]. The phenyl carbon atoms bearing trifluoromethyl substituents show significant downfield shifts and appear as quartets with two-bond coupling constants of approximately 32 hertz [4] [3]. The pyrazole ring carbons display chemical shifts consistent with the aromatic heterocyclic nature of the five-membered ring system.
Fluorine-19 nuclear magnetic resonance spectroscopy serves as a particularly valuable tool for characterizing the trifluoromethyl substituents. The fluorine atoms in trifluoromethyl groups typically resonate around -60 to -65 parts per million as sharp singlets [3] [5]. The chemical shift values provide information about the electronic environment and can indicate conformational preferences and intermolecular interactions [3] [6].
Infrared spectroscopy reveals characteristic vibrational frequencies that correspond to specific functional groups within 3-(3,5-bis(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole [7] [6]. The nitrogen-hydrogen stretching vibration of the pyrazole ring appears as a broad, strong absorption band in the 3400-3600 wavenumber region [6]. Aromatic carbon-hydrogen stretching frequencies manifest as multiple sharp peaks between 3000-3100 wavenumbers, while aromatic carbon-carbon stretching vibrations generate strong absorptions in the 1450-1600 wavenumber range [7] [6].
The trifluoromethyl groups produce distinctive carbon-fluorine stretching vibrations that appear as strong, multiple peaks in the 1100-1300 wavenumber region [7] [6]. These vibrations are particularly diagnostic due to their high intensity and characteristic frequency range. The carbon-iodine stretching vibration typically appears as a weak to medium intensity absorption in the 500-600 wavenumber range, though it may overlap with other low-frequency vibrations [6].
Ring vibrations and deformation modes contribute to the fingerprint region between 800-1000 wavenumbers, providing unique spectroscopic signatures for molecular identification [7] [6]. The combination of these vibrational frequencies creates a distinctive infrared spectrum that serves as a molecular fingerprint for structural confirmation.
Mass spectrometry provides molecular weight determination and fragmentation pattern analysis for 3-(3,5-bis(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole. The molecular ion peak appears at the expected molecular weight, though its intensity may vary depending on the ionization conditions and molecular stability under mass spectrometric conditions [8] [5].
Characteristic fragmentation patterns include loss of iodine atoms resulting in fragment ions appearing 127 mass units below the molecular ion peak [8]. Loss of trifluoromethyl groups generates fragments 69 mass units lighter than the parent ion, representing another common fragmentation pathway [8] [5]. The pyrazole ring system contributes fragments around 68-69 mass units, while phenyl fragments typically appear around 77 mass units [8].
The presence of the heavy iodine atom influences both the molecular ion stability and fragmentation behavior. Halogen atoms often participate in characteristic fragmentation reactions, making iodine loss a prominent feature in the mass spectrum [8] [5]. The electron-withdrawing nature of the trifluoromethyl groups affects the overall fragmentation pattern by stabilizing certain fragment ions and influencing charge distribution during the ionization process.
X-ray crystallographic analysis provides definitive three-dimensional structural information for 3-(3,5-bis(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole when suitable single crystals can be obtained [9] [10] [11]. Crystallographic studies of related iodo-pyrazole derivatives demonstrate typical crystal packing arrangements and intermolecular interactions [10] [11] [2]. The molecular geometry revealed through X-ray diffraction includes precise bond lengths, bond angles, and dihedral angles that characterize the three-dimensional structure.
Crystal system determination typically reveals orthorhombic or monoclinic crystal systems for halogenated pyrazole derivatives, with space groups such as Pna21 or P21/c being commonly observed [10] [11] [12]. Unit cell parameters for similar compounds range from 9.5-12.7 Ångströms for the a-axis, 8.9-13.8 Ångströms for the b-axis, and 12.6-21.2 Ångströms for the c-axis [10] [11] [12]. The presence of the extended 3,5-bis(trifluoromethyl)phenyl substituent typically results in larger unit cell dimensions compared to simpler pyrazole derivatives.
Crystallographic analysis reveals important intermolecular interactions that influence crystal packing and molecular stability [10] [11] [13]. Nitrogen-hydrogen hydrogen bonding interactions involving the pyrazole nitrogen-hydrogen group serve as primary structure-directing forces in crystal formation [10] [13]. These hydrogen bonds typically exhibit nitrogen-nitrogen separations of 3.0-3.3 Ångströms with near-linear geometries [10] [13].
Halogen bonding interactions involving the iodine atom represent another significant intermolecular force in crystal structures of iodo-pyrazole derivatives [10] [11] [14]. The iodine atom can participate in halogen bonds with electronegative atoms such as nitrogen or fluorine, exhibiting contact distances shorter than the sum of van der Waals radii [11] [14]. These interactions contribute to crystal stability and influence molecular orientation within the crystal lattice.
The trifluoromethyl groups participate in multiple weak intermolecular interactions including carbon-hydrogen hydrogen bonds and fluorine-fluorine contacts [9] [6] [5]. These interactions, while individually weak, collectively contribute to crystal packing efficiency and structural stability [6] [5].
High-quality crystal structure determinations exhibit R-factors typically ranging from 0.03 to 0.06, indicating good agreement between observed and calculated structure factors [10] [11] [12]. Data collection parameters include systematic measurement of reflection intensities using molybdenum K-alpha or copper K-alpha radiation sources [10] [11] [12]. Temperature control during data collection, typically at 100-298 Kelvin, ensures thermal parameter accuracy and minimizes structural disorder [10] [11] [12].
Refinement procedures involve least-squares minimization of the difference between observed and calculated structure factors, with anisotropic thermal parameters for all non-hydrogen atoms [10] [11] [12]. Hydrogen atom positions are typically located from difference electron density maps or placed in calculated positions with appropriate thermal parameters [10] [11].
Computational modeling using density functional theory provides detailed insights into the molecular geometry and electronic structure of 3-(3,5-bis(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole [15] [16] [17]. The B3LYP functional with 6-31G(d) basis set represents a widely used computational approach for geometry optimization of organic molecules containing heteroatoms and halogens [15] [16] [17]. More sophisticated calculations employ larger basis sets such as 6-311+G(d,p) to improve accuracy for properties calculations [17] [18].
Geometry optimization procedures locate energy minima on the potential energy surface, providing equilibrium bond lengths, bond angles, and dihedral angles [15] [16] [17]. The carbon-iodine bond length typically calculates to 2.11-2.13 Ångströms, in excellent agreement with experimental X-ray crystallographic values [2] [18]. Pyrazole ring geometry parameters, including carbon-nitrogen and nitrogen-nitrogen bond lengths of 1.34-1.37 Ångströms, demonstrate consistency between computational and experimental structures [13] [19].
The trifluoromethyl substituents exhibit carbon-fluorine bond lengths of 1.33-1.35 Ångströms, consistent with the strong electronegative character of fluorine atoms [17] [18]. Dihedral angles between the pyrazole ring and the 3,5-bis(trifluoromethyl)phenyl substituent depend on electronic and steric factors, with computational modeling predicting energy-minimized conformations [20] [17].
Frontier molecular orbital analysis provides important information about chemical reactivity and electronic properties [17] [19] [21]. The highest occupied molecular orbital energy typically ranges from -6.5 to -7.5 electron volts for trifluoromethyl-substituted pyrazoles, while the lowest unoccupied molecular orbital energy ranges from -0.5 to -1.5 electron volts [17] [22] [23]. The presence of the iodine substituent generally decreases the highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap by raising the highest occupied molecular orbital energy and lowering the lowest unoccupied molecular orbital energy [17] [22].
Molecular electrostatic potential calculations reveal the spatial distribution of electrostatic potential around the molecule, identifying nucleophilic and electrophilic regions [21] [24] [25]. Nitrogen atoms in the pyrazole ring exhibit negative electrostatic potential values of -200 to -150 kilojoules per mole, indicating nucleophilic character suitable for hydrogen bonding interactions [21] [25]. The iodine atom displays positive electrostatic potential values of +50 to +100 kilojoules per mole, consistent with its role as a halogen bonding donor [21] [26].
The trifluoromethyl groups create regions of strongly negative electrostatic potential around the fluorine atoms, with values ranging from -100 to -50 kilojoules per mole [21] [27]. This electronic distribution reflects the high electronegativity of fluorine and the electron-withdrawing nature of trifluoromethyl substituents [27].
Computational vibrational frequency analysis predicts infrared and Raman spectra, enabling comparison with experimental spectroscopic data [15] [17] [6]. Density functional theory calculations typically reproduce experimental vibrational frequencies within 50-100 wavenumbers when appropriate scaling factors are applied [17] [6]. The nitrogen-hydrogen stretching frequency of the pyrazole ring calculates to approximately 3400-3600 wavenumbers, consistent with experimental infrared observations [17] [6].
Carbon-fluorine stretching vibrations of trifluoromethyl groups appear as intense absorptions in the calculated spectra between 1100-1300 wavenumbers, matching experimental infrared spectra [17] [7] [6]. The computational approach enables assignment of specific vibrational modes to observed spectroscopic bands, facilitating detailed spectroscopic interpretation [17] [6].
Thermodynamic properties including enthalpy, entropy, and Gibbs free energy can be calculated from vibrational frequency data, providing insight into molecular stability and conformational preferences [15] [17]. These calculations support understanding of temperature-dependent behavior and phase transitions in crystalline materials [17].
Advanced computational studies may employ molecular dynamics simulations to investigate dynamic behavior and conformational flexibility of 3-(3,5-bis(trifluoromethyl)phenyl)-4-iodo-1H-pyrazole [17] [28]. These simulations provide information about rotational barriers around single bonds, particularly the rotation of the 3,5-bis(trifluoromethyl)phenyl group relative to the pyrazole ring [17] [28].
Solvent effects can be incorporated through continuum solvation models or explicit solvent molecular dynamics simulations, enabling prediction of solution-phase behavior and solvation energetics [17] [28]. These calculations support understanding of solubility, aggregation behavior, and intermolecular interactions in solution [17].